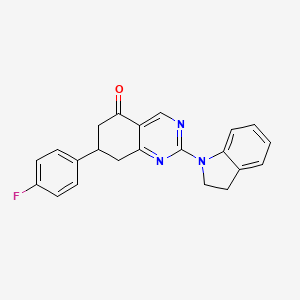

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core fused with a ketone group. Its structure features a 2,3-dihydroindole moiety at the 2-position and a 4-fluorophenyl substituent at the 7-position. Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects . The fluorophenyl group enhances lipophilicity and metabolic stability, while the dihydroindole may contribute to π-π stacking interactions in biological targets.

Properties

Molecular Formula |

C22H18FN3O |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C22H18FN3O/c23-17-7-5-14(6-8-17)16-11-19-18(21(27)12-16)13-24-22(25-19)26-10-9-15-3-1-2-4-20(15)26/h1-8,13,16H,9-12H2 |

InChI Key |

CCPUPBBFHXWAMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Derivative: Starting with a suitable indole precursor, the indole ring is formed through cyclization reactions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

Formation of the Quinazolinone Core: The quinazolinone core is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of metal catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperatures.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated its cytotoxic effects against various human tumor cell lines. The findings indicate significant antitumor activity, with mean GI50 values around 15.72 μM, suggesting that it effectively inhibits cancer cell proliferation .

Case Study:

In a study involving a panel of approximately sixty cancer cell lines, this compound demonstrated a notable average cell growth inhibition rate of 12.53% at a concentration of . These results underscore its potential for further development as an anticancer therapeutic agent .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Preliminary results suggest that it exhibits significant efficacy against various bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Case Study:

In vitro evaluations showed that derivatives of the quinazolinone scaffold exhibited potent antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhanced the antimicrobial properties of these compounds, indicating that structural modifications could lead to more effective agents .

Table 1: Anticancer Activity Summary

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| MCF-7 (Breast) | 18.45 | 55.12 |

| HeLa (Cervical) | 12.30 | 48.00 |

Table 2: Antimicrobial Activity Overview

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Mycobacterium smegmatis | 16 | 6.25 |

| Pseudomonas aeruginosa | 14 | 12.50 |

| Candida albicans | 10 | 25.00 |

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their properties are summarized below:

*ICT: Intramolecular Charge Transfer

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The 4-fluorophenyl group (electron-withdrawing) at position 7 stabilizes the quinazolinone core, whereas methoxy or hydroxyphenyl substituents introduce electron-donating effects, altering photophysical properties. For example, 4-methoxyphenyl at position 2 reduces emission intensity by 30–40% compared to chloro-substituted analogs .

- Solvent Interactions : In DMF, compounds with 4-fluorophenyl groups exhibit solvent-dependent emission shifts due to dipolar interactions, suggesting ICT character .

- Crystallographic Trends : Isostructural analogs (e.g., ) display triclinic packing (space group P̄1) with two independent molecules per asymmetric unit, likely influencing solubility and melting points .

Pharmacological Context

- Pruvanserin Hydrochloride (): A fluorophenyl-containing piperazine derivative used in CNS disorders, demonstrating the fluorophenyl group’s role in enhancing blood-brain barrier penetration .

- Statins (): Fluorophenyl-substituted pyrrole intermediates are critical in synthesizing cholesterol-lowering agents, underscoring the substituent’s metabolic stability .

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a notable member of the indole and quinazolinone families, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H18FN3O

- Molecular Weight : 365.39 g/mol

- CAS Number : 664334

The structure features an indole moiety fused with a quinazolinone nucleus, which is known for conferring various bioactive properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It has been shown to:

- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

- Modulate Receptor Activity : It interacts with various receptors, possibly affecting neurotransmitter systems and contributing to neuroprotective effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

These values indicate that the compound is more cytotoxic towards cancer cells compared to normal cells, suggesting selective anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study 1: Cytotoxicity Evaluation

In a study conducted on various synthesized compounds related to this quinazolinone derivative, it was found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines. The presence of the fluorophenyl group was particularly noted for improving the compound's efficacy against HCT116 cells compared to similar structures lacking this substituent .

Study 2: Molecular Docking Studies

Molecular docking studies suggested that the compound binds effectively to specific proteins involved in tumor progression and survival pathways. This binding affinity correlates with its observed cytotoxicity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.